N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c15-11-6-2-1-5-10(11)9-16-14-17-12-7-3-4-8-13(12)18-14/h1-8H,9H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBHCLBUZPISKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC3=CC=CC=C3N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine typically involves the reaction of 2-chlorobenzylamine with 2-aminobenzimidazole. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzodiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine can be synthesized through various chemical routes. The synthesis typically involves the reaction of 2-chlorobenzylamine with a benzodiazole derivative in the presence of bases such as sodium hydride and solvents like dimethylformamide (DMF).
Key Synthesis Parameters
| Parameter | Details |
|---|---|
| Reaction Type | Nucleophilic substitution |
| Base Used | Sodium hydride |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Controlled heating |
Biological Activities
The compound has demonstrated a range of biological activities that make it a candidate for further research in pharmacology.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to standard drugs like isoniazid .
Anticancer Properties
Research indicates that compounds similar to this compound possess anticancer properties. They may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
Preliminary studies suggest potential neuropharmacological applications. The compound may interact with neurotransmitter systems, offering insights into treatments for neurodegenerative diseases .
Material Science Applications
Beyond biological applications, this compound is explored in material science for its properties as a building block in organic electronics and photonic devices. Its unique electronic properties make it suitable for developing novel materials with specific optical and electrical characteristics.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Case Study 1: Antitubercular Activity
A study utilized molecular docking and dynamic simulations to assess the binding affinity of synthesized compounds against the Mtb KasA protein. The results indicated that modifications to the benzimidazole structure could enhance antitubercular activity significantly .
Case Study 2: Anticancer Evaluation
In vitro assays demonstrated that certain derivatives of this compound inhibited cancer cell lines effectively. The findings suggest potential pathways for drug development targeting specific cancer types .
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-amine
- Structure: Replaces the 2-chlorophenylmethyl group with a phenoxyethyl chain.
- Properties: The phenoxyethyl group introduces increased hydrophobicity compared to the chlorophenylmethyl substituent. This modification may enhance membrane permeability but reduce target specificity due to steric effects .
- Applications: Not explicitly stated in the evidence, but similar compounds are used in metal-catalyzed C–H bond functionalization reactions .
1-Benzyl-1H-1,3-benzodiazol-2-amine
N-Methyl-1H-benzimidazol-2-amine
- Structure : Simplifies the substituent to a methyl group.
- Properties : Lower molecular weight (149.21 g/mol) and reduced steric bulk compared to the target compound. This may favor solubility but limit binding affinity in biological systems .
Chlorophenyl-Substituted Heterocycles
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
6-Chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine
- Structure : Combines benzothiazole and thiazole rings with chloro and nitro substituents.
- Properties : Melting point = 279–281°C; IR peaks at 3140.44 cm⁻¹ (Ar C-H) and 1621.12 cm⁻¹ (C=N). The nitro group enhances electron-withdrawing effects, stabilizing negative charges in intermediates .
Substituent Variations in Imidazole and Related Cores
N-[(Furan-2-yl)methyl]-1H-benzimidazol-2-amine
- Structure : Substitutes the chlorophenyl group with a furan ring.
- Properties: Molecular weight = 213.24 g/mol; furan’s oxygen atom enables hydrogen bonding.
N-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
- Structure : Features a dihydroimidazole core with a 4-chloro-2-methylphenyl group.
- Properties : CAS 4201-26-7; molecular weight = 209.68 g/mol. The methyl group introduces steric hindrance, which may reduce metabolic degradation .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| N-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine | Not reported | Not reported | Benzodiazole, Chlorophenyl |
| 1-Benzyl-1H-1,3-benzodiazol-2-amine | 223.28 | Not reported | Benzodiazole, Benzyl |
| N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine | 215.10 | Not reported | Thiazole, Dichlorophenyl |
| 6-Chloro-N-[...]-1,3-benzothiazol-2-amine | 466.00 | 279–281 | Benzothiazole, Nitro, Chloro |
Table 2: Spectral Data Comparison
Key Research Findings
Biological Activity
N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzodiazole class, which is known for various pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H12ClN3, with a molecular weight of 257.72 g/mol. The compound features a benzodiazole ring fused with a chlorophenyl group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H12ClN3 |
| Molecular Weight | 257.72 g/mol |
| CAS Number | 120161-05-9 |
| Structure | Chemical Structure |
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies indicate that compounds within the benzodiazole class exhibit significant activity against various pathogens. For instance, a study highlighted that similar compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections .
Antifungal Activity
Research has also explored the antifungal properties of this compound. Benzodiazole derivatives have demonstrated efficacy against fungi such as Candida albicans and Aspergillus niger. The mechanism often involves interference with fungal cell wall synthesis or function . While specific data on this compound is limited, its structural similarities to other active benzodiazoles suggest potential antifungal effects.
Anticancer Activity
The anticancer potential of benzodiazole derivatives has been a subject of extensive research. This compound may exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and modulation of apoptosis-related proteins .
Case Study 1: Antimicrobial Evaluation
In a comparative study of various benzodiazole derivatives, N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole was found to have an IC50 value indicating significant antimicrobial activity against E. coli and S. aureus. While direct studies on this compound are scarce, the promising results from similar compounds suggest that it may also possess comparable antimicrobial efficacy.
Case Study 2: Antifungal Activity
A study focusing on the antifungal properties of benzothiazole derivatives reported significant inhibition of fungal growth. Compounds structurally related to this compound demonstrated effective antifungal activity against Candida species, indicating that this compound may also warrant further investigation in antifungal applications .
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the chlorophenyl group may enhance its binding affinity to these targets, potentially leading to inhibition of critical biological pathways involved in microbial growth or cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
